molecular formula C9H13NO B1147865 2-Amino-1-(2-methylphenyl)ethanol CAS No. 133562-34-2

2-Amino-1-(2-methylphenyl)ethanol

Cat. No.: B1147865
CAS No.: 133562-34-2
M. Wt: 151.20562
InChI Key:
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Description

2-Amino-1-(2-methylphenyl)ethanol is an organic compound with the molecular formula C9H13NO It is a derivative of ethanolamine, featuring an amino group and a hydroxyl group attached to a benzene ring substituted with a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Amino-1-(2-methylphenyl)ethanol can be synthesized through several methods. One common approach involves the reduction of 2-nitro-1-(2-methylphenyl)ethanol using hydrogen gas in the presence of a palladium catalyst. The reaction typically occurs in methanol at room temperature under a hydrogen atmosphere .

Industrial Production Methods: Industrial production of this compound often employs similar reduction techniques but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or aldehydes.

    Reduction: The compound can be further reduced to form amines or other reduced derivatives.

    Substitution: The amino and hydroxyl groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon is a typical reducing agent.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of secondary amines.

    Substitution: Formation of N-alkyl or N-acyl derivatives.

Scientific Research Applications

2-Amino-1-(2-methylphenyl)ethanol has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Investigated for its potential role in biochemical pathways and as a building block for biologically active molecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.

    Industry: Utilized in the production of specialty chemicals and as a precursor for the synthesis of polymers and resins.

Comparison with Similar Compounds

    2-Aminoethanol: A simpler analog with similar functional groups but lacking the aromatic ring.

    2-Amino-4-methylphenol: Another aromatic compound with an amino group and a hydroxyl group, but differing in the position of the substituents.

Uniqueness: 2-Amino-1-(2-methylphenyl)ethanol is unique due to the presence of both an amino group and a hydroxyl group on an aromatic ring with a methyl substituent. This structural arrangement imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

2-amino-1-(2-methylphenyl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO/c1-7-4-2-3-5-8(7)9(11)6-10/h2-5,9,11H,6,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZDCJURGLKNBIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(CN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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